molecular formula C19H19FN4O5S2 B2938455 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 946235-74-1

7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2938455
CAS No.: 946235-74-1
M. Wt: 466.5
InChI Key: SWYYZYFDNDRDTQ-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine-1,1-dione core substituted at the 7-position with a sulfonylethyl group linked to a 4-(2-fluorophenyl)piperazine moiety. The benzothiadiazine scaffold is known for its diverse pharmacological applications, including diuretic, antihypertensive, and antipsychotic activities. The sulfonyl group enhances electronic stability, while the 2-fluorophenyl-piperazine moiety may contribute to receptor binding selectivity, particularly for serotonin or dopamine receptors . Synthesis routes for analogous piperazine derivatives often involve multi-step reactions, including acylations, nucleophilic substitutions, and column chromatography for purification .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O5S2/c20-15-3-1-2-4-17(15)23-7-9-24(10-8-23)19(25)12-30(26,27)14-5-6-16-18(11-14)31(28,29)22-13-21-16/h1-6,11,13H,7-10,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYYZYFDNDRDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. It is known to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, preventing the uptake of nucleosides and thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Several compounds share the 4-(2-fluorophenyl)piperazine subunit but differ in core structures and functional groups:

Compound Name Core Structure Key Functional Groups Molecular Weight Notable Features
7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione Benzothiadiazine-1,1-dione Sulfonylethyl, 2-oxoethyl, fluorophenyl-piperazine ~480 g/mol (est.) Potential CNS activity due to benzothiadiazine core
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazinium salt 2-Oxoethyl, 4-hydroxyphenyl, trifluoroacetate 449.36 g/mol Enhanced solubility via ionic trifluoroacetate
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME Benzhydrylpiperazine O-Methyloxime, fluorophenyl 417.50 g/mol Oxime group may improve metabolic stability
Ketoconazole analogue (65277-42-1) Imidazole-dioxolane Trifluoromethyl, dichlorophenyl ~732 g/mol Antifungal activity via imidazole scaffold

Key Observations:

  • Benzothiadiazine vs. Piperazinium Salts: The target compound’s benzothiadiazine core distinguishes it from ionic piperazinium salts (e.g., ), which prioritize solubility but may lack blood-brain barrier penetration.
  • Sulfonyl vs.
  • Therapeutic Implications: While ketoconazole analogues () target fungal CYP51, the benzothiadiazine scaffold suggests CNS or cardiovascular applications, though specific receptor data are unavailable.

Pharmacological Inferences

  • Receptor Binding: Fluorophenyl-piperazine derivatives often target 5-HT₁A or D₂ receptors. The benzothiadiazine core may augment affinity for ion channels (e.g., calcium-activated potassium channels).
  • Metabolic Stability: Sulfonyl groups reduce CYP450-mediated metabolism compared to ketone or oxime analogues ().
  • Solubility: Ionic trifluoroacetate salts () improve aqueous solubility, whereas the neutral benzothiadiazine core may require formulation optimization.

Biological Activity

The compound 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC26H24FN5O3
IUPAC NameThis compound
SMILESCc(cc1)ccc1-c1noc(C2=CC=CN(CC(N(CC3)CCN3c(cccc3)c3F)=O)C2=O)n1
InChI KeyMDL Number (MFCD)

Antihypertensive Effects

Benzothiadiazines have been historically recognized for their antihypertensive properties. Research indicates that derivatives of benzothiadiazine can inhibit sodium reabsorption in renal tubules, leading to diuretic effects. For instance, related compounds have demonstrated significant efficacy in lowering blood pressure in animal models .

Antitumor Activity

Recent studies have highlighted the potential of benzothiadiazine derivatives as anticancer agents. The compound under discussion has shown promise as a cyclin-dependent kinase (CDK) inhibitor. CDK inhibitors are crucial in cancer therapy as they can prevent the overproliferation of cancer cells. In vitro studies have indicated that this compound may induce apoptosis in various cancer cell lines .

Serotonergic Activity

The presence of the piperazine moiety in the structure suggests potential serotonergic activity. Compounds with similar structures have been evaluated for their effects on serotonin receptors, which play a critical role in mood regulation and anxiety disorders. Preliminary findings suggest that this compound may exhibit selective binding to serotonin receptors .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Sodium Channels : The sulfonamide group may interact with sodium channels in renal tissues.
  • CDK Inhibition : The benzothiadiazine core is known to interact with CDKs, disrupting cell cycle progression.
  • Serotonin Receptor Modulation : The piperazine ring may facilitate binding to serotonin receptors, influencing neurotransmitter dynamics.

Study 1: Antihypertensive Efficacy

In a controlled study involving hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The mechanism was linked to enhanced diuresis and natriuresis .

Study 2: Anticancer Properties

A recent publication examined the effects of similar benzothiadiazine derivatives on human cancer cell lines. Results indicated that these compounds can induce apoptosis through caspase activation pathways. The study concluded that further exploration into structure-activity relationships could yield more potent analogs .

Study 3: Serotonin Binding Affinity

A pharmacological evaluation assessed the binding affinity of related compounds at various serotonin receptor subtypes. Results showed that compounds with similar piperazine structures exhibited selective affinity for 5-HT_1A receptors, suggesting potential applications in treating mood disorders .

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